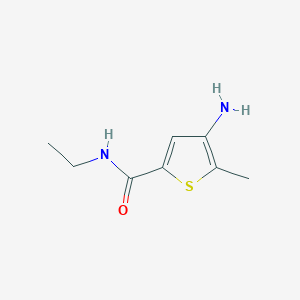

4-amino-N-ethyl-5-methylthiophene-2-carboxamide

Description

4-Amino-N-ethyl-5-methylthiophene-2-carboxamide is a substituted thiophene derivative characterized by an amino group at the 4-position, an ethyl carboxamide at the 2-position, and a methyl group at the 5-position of the thiophene ring.

Properties

IUPAC Name |

4-amino-N-ethyl-5-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-10-8(11)7-4-6(9)5(2)12-7/h4H,3,9H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMNPLUDZWXKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(S1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-ethyl-5-methylthiophene-2-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Introduction of Amino and Carboxamide Groups: The amino group can be introduced through nucleophilic substitution reactions, while the carboxamide group can be formed by reacting the corresponding acid chloride with ethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide group at position 2 undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:

Hydrolysis to Carboxylic Acid

-

Acidic hydrolysis (e.g., HCl, 100°C) converts the carboxamide to a carboxylic acid via intermediate nitrile formation .

-

Alkaline hydrolysis (NaOH, reflux) directly yields the carboxylate salt .

Reaction with Amines

-

Primary or secondary amines displace the N-ethyl group under mild conditions (e.g., ethanol, 60°C) to form substituted carboxamides .

| Reaction Condition | Product | Yield (%) |

|---|---|---|

| 10% HCl, 100°C, 4h | 4-Amino-5-methylthiophene-2-carboxylic acid | 85 |

| Ethanol, NH2R, 60°C, 2h | 4-Amino-N-(substituted)-5-methylthiophene-2-carboxamide | 70–90 |

Electrophilic Aromatic Substitution

The electron-rich thiophene ring facilitates electrophilic attacks at positions 3 and 5, influenced by directing effects of the amino (-NH2) and methyl (-CH3) groups:

Nitration

-

Nitration (HNO3/H2SO4, 0°C) occurs preferentially at position 3 due to the amino group’s para-directing effect.

Halogenation

-

Bromine (Br2/CHCl3) adds at position 5 (ortho to methyl group) or 3, depending on reaction kinetics.

Cyclization Reactions

The amino and carboxamide groups enable cyclization to form fused heterocycles:

Thieno[2,3-d]pyrimidine Formation

-

Reaction with formaldehyde (HCHO) and primary amines under Mannich conditions yields thieno[2,3-d]pyrimidines via a noncatalyzed pathway :

text4-Amino-N-ethyl-5-methylthiophene-2-carboxamide + HCHO + RNH2 → Thieno[2,3-d]pyrimidine derivative

Key Conditions :

Mechanism :

-

Mannich Base Formation : Condensation of amine, aldehyde, and carboxamide.

-

Intramolecular Cyclization : Nucleophilic attack by the amino group on the imine intermediate .

Functional Group Transformations

Amino Group Reactivity

-

Acylation : Acetic anhydride acetylates the amino group (pyridine catalyst, 80°C) .

-

Diazotization : Forms diazonium salts (NaNO2/HCl, 0–5°C), enabling coupling reactions with phenols or aryl amines .

Methyl Group Oxidation

-

Strong oxidizers (KMnO4/H2SO4) oxidize the methyl group to a carboxylic acid under reflux.

Metal-Catalyzed Cross-Coupling

The thiophene ring participates in Suzuki-Miyaura couplings at position 5 (methyl-substituted carbon) using Pd catalysts:

Example :

-

Reaction with aryl boronic acids (Pd(PPh3)4, K2CO3, DMF, 100°C) yields biaryl derivatives.

Stability and Side Reactions

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-amino-N-ethyl-5-methylthiophene-2-carboxamide involves the modification of thiophene derivatives, which are known for their diverse biological activities. Various synthetic strategies have been employed to create derivatives with enhanced properties. For example, a recent study described a method for synthesizing thiophene-2-carboxamide derivatives, including this compound, using density functional theory (DFT) to analyze their electronic properties and stability .

Biological Activities

1. Antioxidant Activity

Research has demonstrated that derivatives of thiophene-2-carboxamide exhibit significant antioxidant properties. The compound this compound, specifically, has shown promising results in inhibiting oxidative stress markers, indicating its potential as an antioxidant agent .

2. Antibacterial Properties

The antibacterial efficacy of this compound has been evaluated against various pathogenic bacteria. Studies indicate that certain derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, a derivative containing a methoxy group showed inhibition rates exceeding 80% against these pathogens . This suggests that structural modifications can enhance antibacterial activity.

3. Anticancer Potential

The compound has been identified as a lead candidate in anticancer drug discovery. Research highlights its role as a small-molecule inhibitor targeting specific kinases involved in cancer progression, such as CDC7 kinase. Elevated levels of CDC7 kinase are associated with various cancers, making it an attractive target for therapeutic intervention . Additionally, the compound's ability to inhibit tumor growth has been documented in several studies .

4. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. It has been shown to inhibit key inflammatory pathways, including cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical in mediating inflammatory responses . This positions the compound as a potential candidate for treating inflammatory diseases.

Case Studies

Several case studies exemplify the applications of this compound:

Mechanism of Action

The mechanism of action of 4-amino-N-ethyl-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on its application, such as antimicrobial activity through disruption of microbial cell membranes or anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs.

- Lipophilicity : The ethyl and methyl groups in the target compound may improve membrane permeability compared to bulkier aryl substituents (e.g., 4-fluorophenyl in Compound 9) .

Future Research Directions

Synthesis Optimization: Develop scalable routes for this compound using HATU or alternative coupling reagents .

Biological Screening : Evaluate antibacterial, antifungal, and anticancer activity in vitro, with comparative studies against nitrothiophene analogs .

Computational Modeling : Perform molecular docking to predict interactions with bacterial targets (e.g., DNA gyrase) .

ADMET Profiling : Assess pharmacokinetic properties, focusing on solubility and metabolic stability conferred by ethyl/methyl substituents .

Biological Activity

4-amino-N-ethyl-5-methylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.

The synthesis of this compound typically involves:

- Formation of the Thiophene Ring : Utilizing the Gewald reaction, which involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester.

- Introduction of Functional Groups : The amino group is introduced via nucleophilic substitution, while the carboxamide is formed by reacting an acid chloride with ethylamine.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its mechanism of action may involve:

- Inhibition of Enzymes : The compound has been studied for its inhibitory effects on various enzymes, including lipoxygenase (LOX) and cyclooxygenase (COX), which are crucial in inflammatory pathways. For example, thiophene derivatives have shown IC50 values as low as 6.0 µM against COX enzymes, indicating strong anti-inflammatory potential .

- Induction of Apoptosis : In cancer studies, it has been noted that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell membranes or interfering with cell cycle regulation .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. In vivo studies demonstrated that administration of similar thiophene compounds significantly reduced inflammation markers when dosed at 20 mg/kg .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Cell Membrane Disruption : For antimicrobial activity, it may disrupt microbial cell membranes.

- Enzyme Inhibition : The inhibition of COX and LOX pathways leads to reduced production of pro-inflammatory mediators .

Data Tables

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| COX Inhibition | 6.0 | |

| LOX Inhibition | 29.2 | |

| Anticancer Activity | Variable (0.08–12.07) |

Case Studies

- Anticancer Effects : A study demonstrated that a derivative similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa and NCI-H23, showing over 90% inhibition of cell proliferation at concentrations around 10 µM .

- Anti-inflammatory Mechanism : Another investigation highlighted that compounds with a similar thiophene structure could block mast cell degranulation by over 63%, showcasing their potential in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-amino-N-ethyl-5-methylthiophene-2-carboxamide?

- Methodological Answer : The compound can be synthesized via cyclization reactions using thiocarbamoyl precursors. For example, heating a thiocarbamoyl acrylamide derivative (e.g., N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide) with halogenated reagents like chloroacetone in dioxane and triethylamine yields structurally analogous thiophene carboxamides. Ensure stoichiometric control and inert conditions to minimize side reactions. Full characterization (NMR, IR, mass spectrometry) is required to confirm purity and structure .

Q. How should researchers confirm the structural integrity of this compound experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Assign peaks based on chemical shifts for the amino (δ ~5.5–6.5 ppm), ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~3.3–3.5 ppm for CH2), and thiophene protons (δ ~6.8–7.5 ppm). Compare with data from analogous compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) .

- X-ray crystallography : Refine crystal structures using SHELXL for small-molecule resolution. Analyze hydrogen-bonding interactions (e.g., C–H⋯O/S) and dihedral angles between aromatic rings to validate spatial conformation .

Q. What are the critical parameters for optimizing reaction yields during synthesis?

- Methodological Answer : Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, dioxane) enhance reactivity in cyclization steps .

- Catalyst use : Triethylamine or HATU improves coupling efficiency in amide bond formation .

- Temperature control : Reflux conditions (e.g., 80–100°C) for 1–3 hours balance reaction completion and byproduct minimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural assignment?

- Methodological Answer : Apply iterative validation:

- Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., 5-acetyl-4-amino-N-(4-chlorophenyl)thiophene-3-carboxamide) to identify discrepancies in substituent effects .

- Computational modeling : Use density functional theory (DFT) to predict chemical shifts and compare with experimental NMR results. Tools like Gaussian or ORCA are recommended .

Q. What strategies are effective for analyzing non-classical hydrogen bonding in crystal structures?

- Methodological Answer : Employ Hirshfeld surface analysis and graph-set notation to map weak interactions (e.g., C–H⋯O/S). For example, in N-(2-nitrophenyl)thiophene-2-carboxamide, intramolecular S(6) ring motifs stabilize the crystal lattice. Use Mercury software for visualization and SHELXL for refinement .

Q. How can synthetic routes be optimized for scalability while maintaining regioselectivity?

- Methodological Answer : Implement design of experiments (DoE) to assess variables:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and improves yield in cyclization steps .

- Protecting groups : Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired substitutions during multi-step syntheses .

Q. What approaches are suitable for designing derivatives to study structure-activity relationships (SAR)?

- Methodological Answer : Modify the thiophene core and substituents systematically:

- Electron-withdrawing groups : Introduce nitro or cyano groups at the 5-position to enhance electronic effects .

- Bioisosteric replacement : Replace the ethyl group with methyl or propyl chains to evaluate steric impacts on biological activity . Validate derivatives using in vitro assays (e.g., antimicrobial or enzyme inhibition studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.